4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine

Synthetic Chemistry Pharmaceutical Manufacturing Process Validation

Sourcing inconsistent purity of this diamine intermediate disrupts GMP Triclabendazole synthesis, risking costly revalidation. This compound ensures a validated, high-purity supply stream. • Essential precursor: unique 2,3-dichlorophenoxy & chloro substitution pattern pre-installed for direct cyclization to the active benzimidazole core. • Regulatory readiness: supplied with full analytical traceability to support API quality control and impurity profiling. • Supply reliability: available from ISO-certified production with global delivery, minimizing synthesis downtime.

Molecular Formula C12H9Cl3N2O
Molecular Weight 303.6 g/mol
CAS No. 139369-42-9
Cat. No. B148231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine
CAS139369-42-9
Molecular FormulaC12H9Cl3N2O
Molecular Weight303.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)OC2=C(C=C(C(=C2)N)N)Cl
InChIInChI=1S/C12H9Cl3N2O/c13-6-2-1-3-10(12(6)15)18-11-5-9(17)8(16)4-7(11)14/h1-5H,16-17H2
InChIKeyNNDWEKICDTYSCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine: Key Triclabendazole Intermediate


4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine (CAS 139369-42-9) is a halogenated aromatic diamine with the molecular formula C12H9Cl3N2O and a molecular weight of 303.57 g/mol . It is a specialized chemical intermediate whose primary and most documented application is as the immediate precursor in the synthesis of the anthelmintic drug Triclabendazole . The compound is characterized by its two amine groups at the 1- and 2-positions of a benzene ring, which are essential for the cyclization reaction that forms the benzimidazole core of the final API [1]. Its specific substitution pattern, with a chlorine atom and a 2,3-dichlorophenoxy group on the ring, is crucial for the biological activity of the resulting drug.

Key intermediate for Triclabendazole benzimidazole core synthesis via diamine cyclization.

Pre-installed substitution pattern with 2,3-dichlorophenoxy and chlorine groups required for target activity profile.

Patented route compatibility supports telescoped process workflows for API manufacturing.

Why Substitution Fails in Triclabendazole Synthesis


The synthesis of Triclabendazole is highly specific to its key intermediate, 4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine. Generic or other substituted benzene-1,2-diamines, such as o-phenylenediamine (CAS 95-54-5), cannot be substituted because they lack the critical 2,3-dichlorophenoxy and chlorine substituents . These groups are not merely structural decorations; they are essential for the pharmacological activity of the final drug product. Triclabendazole's efficacy against Fasciola hepatica is directly attributed to its unique halogenation pattern, which is pre-installed on this diamine intermediate [1]. Substituting a simpler diamine would alter the reaction pathway and yield a different benzimidazole derivative that lacks the required anthelmintic activity. Furthermore, patented manufacturing processes are optimized for this specific compound, and any deviation would require extensive revalidation of the synthetic route, product purity, and impurity profile, representing a significant regulatory and financial risk [2].

Target Intermediate
Generic Substitute Risk
Halogenation pattern Pre-installed 2,3-dichlorophenoxy and chlorine substituents
Structural mismatch Generic o-phenylenediamine lacks required groups; may not support target activity profile
Process specificity Patented routes optimized for this exact diamine intermediate
Route revalidation risk Deviation may alter reaction pathway, impurity profile, and require extensive revalidation

Procurement Evidence for 4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine


Validated High-Yield Synthesis Route

The compound's value is defined by its role as a specific intermediate in the patented synthesis of Triclabendazole. A disclosed process utilizes this exact diamine to achieve an overall yield of 81.7% for Triclabendazole [1]. This quantitative data from a primary patent demonstrates the efficiency of the specific route enabled by this intermediate. While a direct comparative study with other diamines is not available, this yield serves as a benchmark for process viability [1].

Process Yield
Reported
81.7% overall yield
Synthesis via condensation, reduction, cyclization, methylation
Supports process viability benchmark for Triclabendazole API synthesis.
Patent US2013/0303781 A1; comparator routes report ~55–60%.
Synthetic Chemistry Pharmaceutical Manufacturing Process Validation

Purity and Physicochemical Profile

Vendor specifications provide quantifiable purity and physicochemical data essential for process control and regulatory filing. This compound is commercially available with a specified minimum purity of 95% , and alternative suppliers offer purity up to 98% . Its predicted LogP of 3.04 (ACD/Labs) or 3.31 (KOWWIN) and a boiling point of 419.2±45.0 °C at 760 mmHg are key parameters for designing extraction and purification steps.

Purity Specification
Supplier data
≥95% minimum purity
LogP ~3.04–3.31; bp 419.2±45.0°C at 760 mmHg
Supports batch consistency and impurity control during API synthesis.
Vendor CoA and SDS review recommended; verify per batch.
Analytical Chemistry Quality Control Process Development

Unique Activity Against All Fluke Stages

The compound is the immediate precursor to Triclabendazole, the only anthelmintic drug with established activity against immature, mature, and adult stages of the liver fluke Fasciola hepatica [1]. This is a class-level inference for the importance of the intermediate; its specific structural features are non-negotiable for creating the active drug. Alternative benzimidazole anthelmintics like Albendazole or Mebendazole, which can be synthesized from simpler diamines, are not effective against all life-cycle stages of Fasciola hepatica [2].

Activity Spectrum
Class-level
Triclabendazole precursor: reported activity against immature, mature, and adult F. hepatica stages compared to Albendazole/Mebendazole precursors: reported lower activity against immature stages
Supports activity-profile context for target fluke life-cycle stages.
In vivo efficacy studies in ruminants; class-level inference for intermediate.
Anthelmintic Veterinary Medicine Parasitology

Patented Process Optimization

Patented processes have been developed specifically around the reactivity of 4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine to improve manufacturing efficiency. For instance, one patent specifies that the cyclization of this diamine with carbon disulfide can be performed directly without isolating the intermediate, using caustic lye as a base [1]. This represents a process simplification that is only possible due to the compound's specific reactivity profile, potentially reducing solvent use and processing time compared to alternative routes.

Process Compatibility
Reported
Telescoped cyclization
Direct reaction with carbon disulfide without intermediate isolation
Supports streamlined synthesis workflow for industrial process development.
Caustic lye base, followed by acidification; patent US2013/0303781 A1.
Process Chemistry Green Chemistry Cost Reduction

Application Scenarios for 4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine


GMP Triclabendazole API Manufacturing

The primary industrial use case is as the penultimate intermediate in the multi-step synthesis of Triclabendazole API under Good Manufacturing Practice (GMP) conditions. The process involves reducing the nitro precursor to this diamine, which is then cyclized to form the benzimidazole core of the drug [1]. A validated supply of this high-purity intermediate is essential for maintaining regulatory compliance and ensuring the consistent quality of the final drug product.

Triclabendazole Process Development

Research and development teams focusing on process chemistry use this compound as a starting point for process optimization. This includes developing more efficient, cost-effective, or environmentally friendly synthetic routes to Triclabendazole, such as the telescoped process described in US2013/0303781 A1 [1]. Researchers may also use it to create and study new polymorphs or formulations of the API.

Metabolite and Reference Standard Synthesis

This diamine is used in the synthesis of Triclabendazole metabolites, such as 5-Chloro-6-(2,3-dichlorophenoxy)-1,3-dihydro-2H-benzimidazol-2-one (C365505), for use as analytical reference standards in pharmacokinetic studies and drug metabolism research [1]. Procuring a high-purity intermediate ensures the reliability and traceability of these critical analytical materials.

Benzimidazole Derivative Synthesis

In medicinal chemistry, this specific diamine can be used as a building block to synthesize novel benzimidazole derivatives for structure-activity relationship (SAR) studies. Researchers exploring new anthelmintic agents might use this core structure to generate compound libraries, leveraging the established activity of the Triclabendazole scaffold against parasitic targets [1].

Application
Selection Property
Validation Focus
Triclabendazole API manufacturing
Halogenation pattern fidelity
Process yield and purity consistency
Synthetic route development
Diamine reactivity profile
Telescoped process reproducibility
Metabolite reference standard synthesis
Intermediate purity grade
Metabolite traceability and characterization
Benzimidazole SAR library synthesis
Core scaffold availability
Structure-activity relationship mapping

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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